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Introduction

Antibody-Drug Conjugates (ADCSs) represent a powerful class of targeted therapies, combining
the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.
[1] The therapeutic efficacy of an ADC is critically dependent on its ability to bind to a specific
antigen on the tumor cell surface, be internalized, and subsequently release its cytotoxic
payload within the cell.[1][2] Therefore, the accurate measurement and characterization of ADC
internalization are paramount for the selection and optimization of ADC candidates during drug
development.[1]

Flow cytometry is a robust, high-throughput technique that facilitates the quantitative analysis
of ADC internalization at the single-cell level.[1] This method allows for the rapid assessment of
the rate and extent of internalization, providing crucial data to inform the selection of antibodies
with optimal internalization properties for ADC development.[1] These application notes provide
detailed protocols for assessing ADC internalization using two primary flow cytometry-based
methods: direct fluorescent labeling and the use of pH-sensitive dyes.

Principle of the Assay
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The quantification of ADC internalization via flow cytometry relies on the measurement of
increased intracellular fluorescence over time. This can be achieved through two primary
approaches:

o Directly Labeled ADC: The ADC is conjugated to a standard fluorophore. To differentiate
between surface-bound and internalized ADC, a quenching antibody or an acid wash can be
employed to eliminate the signal from the non-internalized ADC on the cell surface.[1] The
residual fluorescence is proportional to the amount of internalized ADC.[1]

e pH-Sensitive Dyes: This method utilizes dyes that are non-fluorescent or weakly fluorescent
at a neutral pH (like cell culture medium) but become highly fluorescent in the acidic
environment of endosomes and lysosomes (pH 4.7-5.5).[1][3][4] This provides a high signal-
to-noise ratio for specifically detecting internalized ADCs.[5]

Signaling Pathways for ADC Internalization

The canonical pathway for the activation of internalizing ADCs begins with the binding of the
ADC to its target receptor on the cell surface, followed by internalization into endosomes. The
ADC is then trafficked to lysosomes, where the linker is cleaved by lysosomal proteases,
releasing the free drug into the cytosol. The drug then binds to its intracellular target, such as
microtubules or DNA, leading to apoptosis.[6] The primary internalization pathways for ADCs
are dependent on endocytosis and can be broadly categorized as clathrin-mediated
endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis.[7][8][9]
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Caption: Generalized signaling pathway of ADC binding, internalization, trafficking, and payload
release.

Experimental Protocols

Method 1: Directly Labeled ADC with Fluorescence
Quenching

This protocol describes the assessment of ADC internalization using a directly labeled
fluorescent ADC followed by quenching of the cell-surface signal.

Materials:

e Antigen-positive and antigen-negative cell lines

o Complete cell culture medium

o Fluorescently labeled ADC of interest

« |sotype control antibody labeled with the same fluorophore
e Phosphate-buffered saline (PBS)

e Quenching solution (e.g., anti-fluorophore antibody or acid wash buffer: 0.2 M acetic acid,
0.5 M NacCl, pH 2.5)[10]

e FACS tubes or 96-well U-bottom plates

Flow cytometer
Procedure:
o Cell Preparation:

o Seed antigen-positive and antigen-negative cells in appropriate culture vessels and grow
to the desired confluency.

o Harvest cells using a non-enzymatic cell dissociation buffer and wash with cold PBS.
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o Resuspend cells in cold complete cell culture medium at a concentration of 1 x 10"6
cells/mL.

o ADC Incubation:

o Add the fluorescently labeled ADC and isotype control to the cell suspensions at various
concentrations.

o Incubate the cells on ice for 30 minutes to allow for binding to the cell surface.[11]

o For internalization, transfer the tubes or plates to a 37°C, 5% CO2 incubator for various
time points (e.g., 0, 1, 4, 8, 24 hours).[5] A parallel set of samples should be kept on ice
(4°C) as a negative control for internalization.[12]

e Quenching and Staining:

[e]

At each time point, wash the cells twice with cold PBS.

o

To quench the surface fluorescence, resuspend the cells in the quenching solution (e.g.,
anti-fluorophore antibody or acid wash buffer) and incubate for 10 minutes at 4°C.[10]

o

Wash the cells twice with cold PBS to remove the quenching solution.

[¢]

Resuspend the final cell pellet in FACS buffer.
o Data Acquisition and Analysis:

o Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate
channel.

o Analyze the data to quantify the mean fluorescence intensity (MFI) of the cell populations.
The increase in MFI over time in the 37°C samples compared to the 4°C controls
corresponds to the extent of internalization.

Method 2: pH-Sensitive Dye-Based Internalization Assay

This protocol utilizes a pH-sensitive dye that fluoresces in the acidic environment of the
endosomes and lysosomes upon ADC internalization.[5]
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Materials:

Antigen-positive and antigen-negative cell lines

o Complete cell culture medium

» ADC of interest

» pH-sensitive dye labeling kit (e.g., pHrodo™ Red)
« |sotype control antibody

o Phosphate-buffered saline (PBS)

e FACS tubes or 96-well U-bottom plates

e Flow cytometer

Procedure:

e ADC Labeling:

o Covalently label the ADC and isotype control antibody with the pH-sensitive dye according
to the manufacturer's protocol.[5]

o Cell Preparation:

o Seed antigen-positive and antigen-negative cells in a 96-well plate and culture overnight.
[12]

e ADC Incubation:

o Prepare serial dilutions of the labeled ADC and isotype control antibody in cell culture
medium.

o Remove the culture medium from the cells and add the antibody dilutions.

o Incubate the plate at 37°C and 5% CO2 for the desired time course (e.g., 1, 4, 8, 24
hours).[12]
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» Data Acquisition and Analysis:

o

At each time point, wash the cells with cold PBS.

[¢]

Detach cells using a non-enzymatic cell dissociation buffer and resuspend in FACS buffer.
[12]

[¢]

Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate
channel.

[¢]

Analyze the data to quantify the increase in fluorescence over time, which corresponds to
the extent of internalization.[12]

Experimental Workflow
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Caption: General experimental workflow for assessing ADC internalization using flow
cytometry.
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Data Presentation

The quantitative data obtained from flow cytometry experiments can be summarized in the
following tables for clear comparison.

Table 1: ADC Internalization as a Function of Time

Mean Fluorescence Mean Fluorescence

. Intensity (MFI) - Intensity (MFI) - Percent

Time (hours) . . . . o .
Antigen-Positive Antigen-Positive Internalization (%)
Cells (37°C) Cells (4°C)

0

1

4

8

24

Percent Internalization (%) = [(MFI at 37°C - MFI at 4°C) / MFI at 37°C] x 100[13]

Table 2: Comparison of Internalization for Different ADCs

Mean .
. Half-life of
ADC . Incubation Fluorescence o
. Target Antigen . . Internalization
Candidate Time (hours) Intensity (MFI)
(hours)

at 37°C
ADC 1 HER2 24
ADC 2 HER?2 24
ADC 3 TROP2 24
Isotype Control - 24 N/A
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Internalization half-life can be calculated from a time-course experiment by plotting the
internalization score versus time.[14]

Troubleshooting
Problem Possible Cause Solution
Verify antibody affinity and
] o specificity for the target
Low or no ADC internalization _ o _ _ _
Poor antibody binding antigen. Titrate the antibody
observed ) )
concentration to find the
optimal binding conditions.[12]
Confirm target antigen
Cell line not expressing the expression levels using
target antigen techniques like flow cytometry

or western blotting.[12]

Optimize incubation time and
temperature. Internalization is
) ) an active process that occurs
Experimental artifacts
at 37°C. A parallel plate
incubated at 4°C should be

used as a negative control.[12]

Include an isotype control

o antibody labeled with the same
) Non-specific binding of the )
High background fluorescence ADC dye. Use a blocking agent
(e.g., Fc block) before adding

the ADC.

Optimize the concentration of
| ot h the quenching antibody or the
ncomplete quenchin

P q J duration and pH of the acid

wash.

Conclusion

The protocols outlined in these application notes provide a robust framework for the
guantitative assessment of ADC internalization using flow cytometry. By employing either direct
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fluorescent labeling with quenching or pH-sensitive dyes, researchers can effectively
characterize the internalization kinetics of ADC candidates. This critical information aids in the
selection of antibodies with desirable internalization properties, ultimately contributing to the
development of more effective and safer ADC therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Quantitative Assessment of
Antibody-Drug Conjugate Internalization using Flow Cytometry]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b11938147#protocol-for-assessing-
adc-internalization-using-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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